Methyl fluoroacetate (MFA) has been investigated for its potential use in developing therapeutic agents for specific diseases. Studies have explored its ability to:
Due to its ability to inhibit specific enzymes in the Krebs cycle, MFA is used as a research tool in various biochemical studies. These studies aim to:
MFA allows researchers to manipulate and dissect specific metabolic pathways, contributing to a broader understanding of cellular function and disease mechanisms.
Methyl fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₃. It is recognized as the highly toxic methyl ester of fluoroacetic acid. This compound appears as a colorless, odorless liquid at room temperature and possesses a faint fruity smell under certain conditions. Methyl fluoroacetate has a boiling point of 104.5 °C and a melting point of -35.0 °C, making it a volatile substance that is soluble in water at a concentration of 117 g/L at 25 °C . Its extreme toxicity has led to its investigation for potential use as a chemical weapon, alongside its applications in laboratories and as a rodenticide .
The biological activity of methyl fluoroacetate is primarily linked to its toxicity. It disrupts metabolic processes by converting into fluorocitrate, which inhibits aconitate hydratase, an enzyme crucial for the citric acid cycle. This inhibition leads to a buildup of citrate and ultimately causes respiratory failure and convulsions in affected organisms . Studies have shown that exposure to methyl fluoroacetate can result in significant physiological changes, including:
The synthesis of methyl fluoroacetate typically involves a two-step process:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
Interaction studies involving methyl fluoroacetate focus on its toxicological effects and metabolic pathways. Research has demonstrated that:
Methyl fluoroacetate shares structural similarities with several other compounds, particularly halogenated acetates. Here are some notable comparisons:
Compound | Chemical Formula | Toxicity Level | Unique Characteristics |
---|---|---|---|
Fluoroacetic Acid | FCH₂COOH | Extremely toxic | Directly inhibits aconitase; parent compound |
Methyl Chloroacetate | CH₂ClCOOCH₃ | Moderately toxic | More reactive due to chlorine; better alkylating agent |
Ethyl Fluoroacetate | FCH₂COOCH₂CH₃ | Highly toxic | Similar mechanism but differs in alkyl group |
Trichloroacetic Acid | CCl₃COOH | Highly toxic | Stronger alkylating agent; used in medical applications |
Methyl fluoroacetate is unique due to its specific pathway of toxicity involving fluorocitrate formation rather than direct alkylation or inhibition seen in other compounds .
Methyl fluoroacetate exhibits distinctive thermodynamic properties that reflect the influence of fluorine substitution on its molecular behavior. The compound possesses a molecular formula of C₃H₅FO₂ with a molar mass of 92.07 grams per mole [1] [2] [3]. The physical state characteristics indicate a melting point of -40°C and a boiling point of 104.5°C at standard atmospheric pressure [1] [2] [3] [4], establishing a relatively narrow liquid range of approximately 144.5°C.
Thermodynamic Property | Value | Reference |
---|---|---|
Critical Temperature | 513.10 K (239.95°C) | [5] [6] |
Critical Pressure | 4414.96 kPa | [5] [6] |
Critical Volume | 0.245 m³/kmol | [5] [6] |
Enthalpy of Vaporization | 30.61 kJ/mol | [5] [6] |
Enthalpy of Fusion | 9.39 kJ/mol | [5] [6] |
Gibbs Free Energy of Formation | -454.35 kJ/mol | [5] [6] |
Enthalpy of Formation (gas phase) | -546.16 kJ/mol | [5] [6] |
The vapor pressure behavior of methyl fluoroacetate demonstrates temperature-dependent properties consistent with its molecular structure. At 25°C, the compound exhibits a vapor pressure of 30.8 ± 0.2 mmHg [2], indicating moderate volatility. The vapor pressure follows predictable thermodynamic relationships, with values ranging from 0.56 kPa at 273 K to 202.63 kPa at 397.96 K [6]. This vapor pressure profile suggests that methyl fluoroacetate exists predominantly in the liquid phase under ambient conditions while maintaining sufficient volatility for atmospheric transport.
The phase transition behavior of methyl fluoroacetate reflects the molecular interactions influenced by the fluorine substituent. The relatively low melting point of -40°C indicates weak intermolecular forces in the solid state [1] [2] [3], while the moderate boiling point suggests enhanced dipole-dipole interactions in the liquid phase. The critical parameters reveal that the compound approaches supercritical behavior at moderate temperatures and pressures, with a critical temperature of 513.10 K [5] [6].
The heat capacity of methyl fluoroacetate in the gas phase demonstrates temperature dependence, with values of 106.62 J/mol·K at 343.6 K increasing to 135.13 J/mol·K at 513.10 K [5] [6]. This temperature dependence reflects the increasing molecular motion and vibrational modes available at elevated temperatures. The enthalpy of vaporization (30.61 kJ/mol) provides insight into the strength of intermolecular interactions in the liquid phase [5] [6].
Methyl fluoroacetate demonstrates notable water solubility with a value of 17.65 grams per 100 grams of water at 20°C [4], indicating significant hydrophilic character despite the presence of the fluorine substituent. This solubility behavior contrasts with many fluorinated organic compounds that typically exhibit reduced water solubility. The high water solubility can be attributed to the ester functionality and the relatively small molecular size, which facilitate hydrogen bonding interactions with water molecules.
Solvent System | Solubility/Property | Value | Reference |
---|---|---|---|
Water (20°C) | Solubility | 17.65 g/100g | [4] |
Ethanol | Qualitative | Soluble | [4] |
Petroleum Ether | Qualitative | Soluble | [4] |
Octanol/Water | Log P | 0.129 | [5] [6] |
McGowan Volume | Characteristic Volume | 62.340 ml/mol | [5] [6] |
Henry's Law Constant (25°C) | Air-Water Partitioning | 2.24 × 10⁻⁵ | [7] |
The octanol-water partition coefficient (log P) of methyl fluoroacetate is 0.129 [5] [6], indicating a slight preference for the aqueous phase over the organic phase. This relatively low log P value reflects the compound's hydrophilic nature, which is somewhat unexpected for a fluorinated organic molecule. The low partition coefficient suggests that the compound will preferentially distribute into aqueous environments in biological and environmental systems.
The solvation behavior of methyl fluoroacetate in organic solvents demonstrates broad compatibility across various solvent systems. The compound exhibits solubility in both polar (ethanol) and nonpolar (petroleum ether) organic solvents [4], indicating intermediate polarity characteristics. The McGowan characteristic volume of 62.340 ml/mol [5] [6] provides insight into the molecular volume and packing efficiency in condensed phases.
The Henry's Law constant of 2.24 × 10⁻⁵ at 25°C [7] indicates limited volatilization from aqueous solutions under ambient conditions. This relatively low value suggests that methyl fluoroacetate will tend to remain in the aqueous phase rather than partition significantly into the gas phase, which has implications for environmental fate and transport processes.
Methyl fluoroacetate demonstrates characteristic ester hydrolysis behavior under various conditions. The compound undergoes hydrolysis in the presence of strong bases or acids, particularly at elevated temperatures, following typical ester cleavage mechanisms [8]. Unlike some fluorinated compounds that exhibit enhanced hydrolytic stability, methyl fluoroacetate maintains reactivity patterns similar to conventional acetate esters, suggesting that the fluorine substituent does not significantly impede nucleophilic attack at the carbonyl center.
Computational studies have extensively characterized the atmospheric reactivity of methyl fluoroacetate with hydroxyl radicals and chlorine atoms. The reaction with hydroxyl radicals follows an indirect mechanism involving pre- and post-reactive complexes [9] [10] [11]. The rate constant for hydroxyl radical reactions can be described by the Arrhenius expression: k = 8.79 × 10⁻¹³ exp[(-377.27 ± 64)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 250-450 K [9] [10] [11].
Reaction Type | Rate Constant | Atmospheric Lifetime | Reference |
---|---|---|---|
OH Radical Attack | 8.79 × 10⁻¹³ exp[(-377.27 ± 64)/T] cm³ molecule⁻¹ s⁻¹ | 24 days | [9] [10] [11] |
Cl Atom Reactions | Temperature dependent | 1.21 years | [12] |
The reactivity of methyl fluoroacetate toward nucleophilic substitution reactions demonstrates the influence of the electron-withdrawing fluorine substituent. The fluorine atom activates the adjacent carbonyl carbon toward nucleophilic attack while simultaneously reducing the electron density at the α-carbon [13]. This electronic effect creates distinct reactivity patterns compared to non-fluorinated acetate esters, with enhanced electrophilicity at the carbonyl center.
Studies of methyl fluoroacetate radical chemistry reveal unique reactivity patterns influenced by the fluorine substituent. The compound participates in hydrogen abstraction reactions with various radical species, with preferential attack occurring at specific molecular sites based on radical stability and electronic effects [13]. The presence of fluorine affects both the thermodynamics and kinetics of radical processes through inductive stabilization effects.
Methyl fluoroacetate exhibits thermal stability under moderate temperature conditions but undergoes decomposition pathways at elevated temperatures. The compound maintains structural integrity up to its boiling point of 104.5°C [2] [3] [4], but extended exposure to higher temperatures can lead to defluorination and ester bond cleavage. Thermal decomposition studies indicate that the compound can release hydrogen fluoride upon heating, following typical patterns observed for fluorinated organic compounds [14].
The stability of methyl fluoroacetate varies significantly with solution pH, following predictable ester hydrolysis kinetics. Under neutral conditions, the compound demonstrates reasonable stability, but both acidic and basic conditions accelerate hydrolytic degradation [15]. The rate of hydrolysis increases substantially under strongly basic conditions, where nucleophilic attack by hydroxide ions cleaves the ester bond to produce fluoroacetic acid and methanol.
Environmental fate studies indicate that methyl fluoroacetate exhibits moderate persistence in natural systems. The compound's atmospheric lifetime with respect to hydroxyl radical reactions is estimated at 24 days [9] [10] [11], suggesting that atmospheric oxidation represents a significant removal pathway. In aquatic environments, the compound's high water solubility and susceptibility to hydrolysis indicate limited environmental persistence under most conditions.
The photochemical behavior of methyl fluoroacetate involves both direct photolysis and indirect photochemical processes. The compound absorbs ultraviolet radiation in specific wavelength ranges, leading to photochemical degradation pathways that contribute to its environmental fate. Photochemical processes can lead to the formation of various degradation products, including fluoroacetic acid and methanol derivatives.
Microbial degradation pathways for methyl fluoroacetate have been identified in various environmental systems. Certain bacterial strains can metabolize the compound through defluorination processes, converting it to less toxic metabolites [16] [17]. The biodegradation kinetics depend on environmental conditions, microbial community composition, and the presence of appropriate enzyme systems capable of cleaving carbon-fluorine bonds.
Flammable;Acute Toxic;Irritant;Environmental Hazard